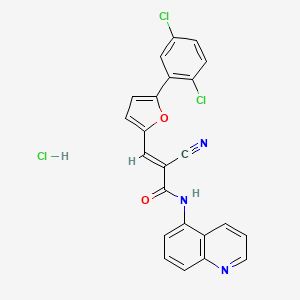
Cyclopropyl(7-(o-Tolyl)-1,4-thiazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is an organic compound that features a cyclopropyl group, a thiazepane ring, and an o-tolyl substituent
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the cyclopropyl and o-tolyl groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. For example, the reaction of a thioamide with a halogenated cyclopropane in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The cyclopropyl and thiazepane moieties may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Cyclopropyl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Cyclopropyl(7-(phenyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, as it introduces strain and reactivity that can be exploited in various applications.
This detailed article provides a comprehensive overview of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
cyclopropyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-12-4-2-3-5-14(12)15-8-9-17(10-11-19-15)16(18)13-6-7-13/h2-5,13,15H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLZZQPSBSLTMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2399395.png)


![2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2399401.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2399404.png)
![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2399407.png)
![N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2399409.png)

![4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399411.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)
![2-Chloro-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one](/img/structure/B2399418.png)
